6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Lipophilicity Drug-likeness Pharmacokinetics

SAR studies using non-brominated (CAS 6952-34-7) or regioisomeric analogs introduce divergent XLogP (~0.7 units), altered electrostatic potential, and compromised target binding. Procure this exact CAS-specific compound for reproducible LmNMT/EGFR inhibitor profiling. • Defined 6-bromo handle for Pd-catalyzed cross-coupling derivatization. • Orthogonal reactivity: 4-COOH for biotin/fluorophore conjugation; 6-Br for independent functionalization. • Validated scaffold for antileishmanial (LmNMT) & kinase inhibitor programs. Full characterization (NMR, HPLC, MS) and global shipping.

Molecular Formula C16H10BrNO3
Molecular Weight 344.16 g/mol
CAS No. 351443-08-8
Cat. No. B1269682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
CAS351443-08-8
Molecular FormulaC16H10BrNO3
Molecular Weight344.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)O
InChIInChI=1S/C16H10BrNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21)
InChIKeyUGYLWYNSKRKEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid for Targeted Medicinal Chemistry


6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 351443-08-8) belongs to the 2-arylquinoline-4-carboxylic acid class, a privileged scaffold in antileishmanial and kinase-inhibitor drug discovery [1]. The compound features a bromine atom at the 6-position of the quinoline core, a 4-hydroxyphenyl group at the 2-position, and a carboxylic acid at the 4-position, yielding a molecular formula of C16H10BrNO3 with a molecular weight of 344.16 g/mol . This substitution pattern endows the molecule with distinct electronic and steric properties that differentiate it from non-halogenated and regioisomeric analogs, making precise procurement of this specific CAS number critical for reproducible research outcomes.

Privileged 2-arylquinoline-4-carboxylic acid scaffold for antileishmanial & kinase inhibitor discovery
Defined substitution pattern: 6-Br, 4'-OH, 4-COOH for SAR-driven medicinal chemistry
Specific CAS procurement recommended; halogen & regioisomer identity impact target engagement reproducibility

Why 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid Cannot Be Replaced by Generic Analogs


Substituting 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid with its non-brominated parent (2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, CAS 6952-34-7) or positional isomers (e.g., 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, CAS 313241-30-4) introduces significant divergence in lipophilicity, electronic distribution, and hydrogen-bonding geometry that can alter target binding, cellular permeability, and metabolic stability [1][2]. The 6-bromo substituent increases computed XLogP by approximately 0.7 log units relative to the non-brominated analog, directly impacting compound partitioning and pharmacokinetic behavior [3][4]. Even regioisomeric bromine placement (6- vs. 7-position) or hydroxyl orientation (para- vs. meta-) on the 2-phenyl ring changes the molecular electrostatic potential surface, which in silico docking studies have shown to affect binding affinity to Leishmania major N-myristoyltransferase (LmNMT) and EGFR kinase targets [1][5]. These differences cannot be compensated by simple stoichiometric adjustment, necessitating exact CAS-specific procurement.

vs. Non-brominated parent (CAS 6952-34-7)
6-Br present
No Br
Lipophilicity shift of ~0.7 log units may alter membrane partitioning and cellular uptake profile
vs. meta-Hydroxy regioisomer (CAS 313241-30-4)
para-OH on 2-phenyl
meta-OH
Hydrogen-bond vector geometry differs by ~60°; binding-pose complementarity may not transfer
vs. Non-halogenated quinoline-4-carboxylic acids
6-Br reactive handle
No halogen
Lacks Pd-catalyzed cross-coupling site; synthetic library diversification route not available

Quantitative Differentiation of 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid from Structural Analogs


Enhanced Lipophilicity (XLogP) vs. Non-Brominated Parent

The target compound exhibits a computed XLogP of 3.7, which is 0.7 log units higher than the XLogP of 3.0 for the non-brominated analog 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 6952-34-7) [1][2]. This increase in lipophilicity, attributable to the 6-bromo substituent, predicts enhanced membrane permeability and potentially altered tissue distribution, a critical parameter in cell-based antileishmanial and anticancer assays where intracellular target engagement is required [3].

Lipophilicity comparison
Cross-study comparable
Target: XLogP 3.7 vs. Non-brominated: 3.0 Δ +0.7 (23% increase)
Reported lipophilicity shift supports distinct membrane partitioning context
XLogP3 computed values; may affect cellular uptake in whole-cell assays
Lipophilicity Drug-likeness Pharmacokinetics

Distinct Hydrogen-Bonding Topology vs. Meta-Hydroxy Regioisomer

The target compound (para-hydroxy) shares the same XLogP of 3.7 with its meta-hydroxy regioisomer 6-bromo-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 313241-30-4) [1][2]. However, the para- versus meta- orientation of the hydroxyl group on the 2-phenyl ring alters the hydrogen-bond donor/acceptor geometry and molecular electrostatic potential surface. In the 2-arylquinoline-4-carboxylic acid scaffold, in silico docking against LmNMT has demonstrated that the position of hydrogen-bonding substituents on the 2-aryl ring significantly modulates docking scores and binding pose stability [3].

H-bond topology
Class-level inference
para-OH vs. meta-OH on 2-phenyl ring ~60° vector angle difference
Hydrogen-bonding geometry may influence target-binding pose stability
Equivalent lipophilicity; docking score modulation reported for class
Regioisomerism Molecular recognition Target selectivity

Synthetic Intermediate Utility from 6-Bromo Handle

The target compound has a molecular weight of 344.16 g/mol and contains 21 heavy atoms (C16H10BrNO3) . This is 78.90 g/mol (29.7%) heavier than the non-brominated analog 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (MW 265.26 g/mol, 20 heavy atoms) [1]. The bromine atom at the 6-position provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the non-halogenated parent, enabling divergent library synthesis from a single intermediate [2].

Synthetic versatility
Cross-study comparable
MW 344.16 21 heavy atoms, C-Br handle
Enables Pd-catalyzed cross-coupling for parallel library synthesis
ΔMW +78.90 vs. non-brominated; synthetic differentiation for lead optimization
Synthetic chemistry Building block Derivatization

Antileishmanial Pharmacophore Scaffold Validation

The 2-arylquinoline-4-carboxylic acid chemotype, to which the target compound belongs, has been validated through integrated in silico target identification as a potential inhibitor of Leishmania major N-myristoyltransferase (LmNMT) [1]. In a systematic study of fifteen quinoline-4-carboxylic acids, the scaffold demonstrated concentration-dependent activity against L. donovani promastigotes (clinical isolate) across a range of 200 μg/mL to 1.56 μg/mL [2]. While direct IC50 data for the specific 6-bromo-2-(4-hydroxyphenyl) derivative has not been published in a head-to-head format, the in silico docking and MD simulation data for closely related 2-arylquinoline-4-carboxylic acids indicate that bromine substitution and 4-hydroxyphenyl placement contribute favorably to LmNMT binding affinity and pharmacokinetic profile relative to the clinical candidate DDD85646 [1].

Antileishmanial pharmacophore
Class-level inference
2-Arylquinoline-4-COOH scaffold linked to LmNMT inhibition in silico
Scaffold-class target engagement hypothesis; direct IC50 data not yet reported for this CAS
Class-level validation in L. donovani promastigote assay; data to verify for specific derivative
Antileishmanial LmNMT inhibition Neglected tropical disease

Optimal Application Scenarios for 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid


LmNMT Inhibitor Lead Optimization

Procurement of this compound is justified for structure-activity relationship (SAR) studies targeting Leishmania major N-myristoyltransferase (LmNMT). The 2-arylquinoline-4-carboxylic acid scaffold has demonstrated in silico target engagement and favorable pharmacokinetic predictions relative to DDD85646 [1]. The 6-bromo substituent offers a synthetic handle for further derivatization, while the 4-hydroxyphenyl group contributes to hydrogen-bonding interactions identified in docking studies [1].

EGFR-Targeted Quinoline Library Synthesis

The quinoline-4-carboxylic acid core is a recognized pharmacophore for EGFR tyrosine kinase inhibition [2]. The 6-bromo atom serves as a reactive site for Pd-catalyzed cross-coupling, enabling rapid parallel synthesis of diverse analogs for kinase selectivity profiling. The enhanced lipophilicity (XLogP = 3.7 vs. 3.0 for the non-brominated analog) may improve cellular permeability in EGFR-dependent cancer cell lines [3][4].

Affinity Probe Derivatization for Target Identification

The carboxylic acid group at the 4-position provides a conjugation site for biotin or fluorophore linkage, while the 6-bromo substituent allows independent functionalization. This orthogonal reactivity makes the compound a suitable precursor for affinity-based protein profiling (AfBPP) probes aimed at identifying the molecular targets of 2-arylquinoline-4-carboxylic acids in Leishmania or cancer proteomes [1].

Application
Selection Property
Validation Focus
LmNMT inhibitor SAR studies
6-Br synthetic handle, 4-OH pharmacophore
LmNMT binding-pose review and MD simulation
EGFR kinase inhibitor library synthesis
6-Br cross-coupling site, lipophilic scaffold
Kinase selectivity profiling and cell-permeability review
Affinity-based protein profiling probe preparation
Orthogonal reactive sites (COOH, Br)
Target identification validation in Leishmania proteome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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